molecular formula C7H12O3 B6226555 oxepane-2-carboxylic acid CAS No. 933708-97-5

oxepane-2-carboxylic acid

Cat. No.: B6226555
CAS No.: 933708-97-5
M. Wt: 144.17 g/mol
InChI Key: LUATUHNLPQDDPN-UHFFFAOYSA-N
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Description

Oxepane-2-carboxylic acid is a seven-membered cyclic ether with a carboxylic acid functional group at the second position

Mechanism of Action

Target of Action

Oxepane-2-carboxylic acid is a small, cycloaliphatic organic compound They are challenging synthetic targets due to enthalpic and entropic barriers .

Mode of Action

. These reactions can lead to changes in the molecular structure of the compound, which can potentially influence its interaction with its targets.

Biochemical Pathways

They are the most elementary set of metabolites that includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate), and 2-oxoglutarate . These compounds are involved in chain extension and modification reaction modules .

Result of Action

They are synthesized through a photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes for rapid synthesis of structurally diverse alkene/alkyne-containing oxepanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 6-hydroxyhexanoic acid can yield this compound through an intramolecular esterification reaction . Another method involves the ring-closing metathesis (RCM) of diene precursors using catalysts such as Grubbs’ catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxepane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized oxepanes, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxepane-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of polymers and other materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Azepane: A seven-membered nitrogen-containing ring.

    Silepane: A seven-membered silicon-containing ring.

    Phosphepane: A seven-membered phosphorus-containing ring.

    Thiepane: A seven-membered sulfur-containing ring.

Uniqueness

Oxepane-2-carboxylic acid is unique due to its oxygen-containing ring and carboxylic acid functional group, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

933708-97-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

oxepane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-7(9)6-4-2-1-3-5-10-6/h6H,1-5H2,(H,8,9)

InChI Key

LUATUHNLPQDDPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(OCC1)C(=O)O

Purity

95

Origin of Product

United States

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